2-chloro-N'-phenylacetohydrazide
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Overview
Description
2-chloro-N’-phenylacetohydrazide is an organic compound with the molecular formula C8H9ClN2O and a molecular weight of 184.62 g/mol It is a hydrazide derivative, characterized by the presence of a chloro group and a phenyl group attached to an acetohydrazide backbone
Scientific Research Applications
2-chloro-N’-phenylacetohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis.
Mechanism of Action
While the specific mechanism of action for 2-chloro-N’-phenylacetohydrazide is not available, a study on a similar compound, 2-chloro-N-phenylacetamide, showed antifungal activity against strains of Aspergillus flavus . The study suggests that the compound likely acts by binding to ergosterol on the fungal plasma membrane and possibly inhibiting DNA synthesis through the inhibition of thymidylate synthase .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-phenylacetohydrazide typically involves the reaction of chloroacetyl chloride with phenylhydrazine. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
ClCH2COCl+C6H5NHNH2→ClCH2CONHNHC6H5+HCl
The reaction is usually conducted at room temperature, and the product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods
In an industrial setting, the production of 2-chloro-N’-phenylacetohydrazide can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters, such as temperature, pressure, and reactant concentrations, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N’-phenylacetohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydrazide moiety can be oxidized to form corresponding azides or other oxidized products.
Reduction Reactions: The compound can be reduced to form hydrazines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents, such as ethanol or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, are used. The reactions are conducted under acidic or basic conditions, depending on the desired product.
Reduction Reactions: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are employed.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chloro group.
Oxidation Reactions: Azides or other oxidized products.
Reduction Reactions: Hydrazines or other reduced derivatives.
Comparison with Similar Compounds
Similar Compounds
N’-phenylacetohydrazide: Lacks the chloro group, which may affect its reactivity and biological activity.
2-chloro-N’-methylacetohydrazide: Contains a methyl group instead of a phenyl group, leading to different chemical and biological properties.
2-chloro-N’-benzylacetohydrazide: Contains a benzyl group, which may influence its solubility and reactivity.
Uniqueness
2-chloro-N’-phenylacetohydrazide is unique due to the presence of both a chloro group and a phenyl group, which confer specific chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-chloro-N'-phenylacetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-6-8(12)11-10-7-4-2-1-3-5-7/h1-5,10H,6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSBMSJRQGIIHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22940-21-2 |
Source
|
Record name | 2-chloro-N'-phenylacetohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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